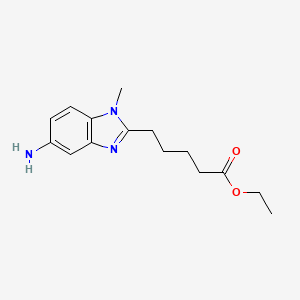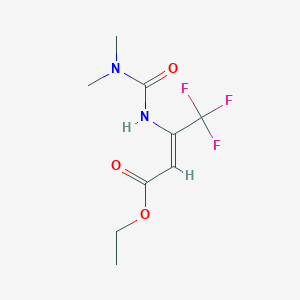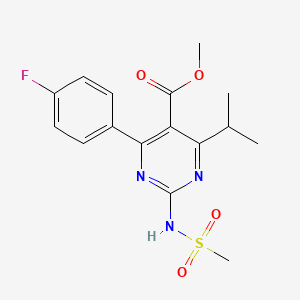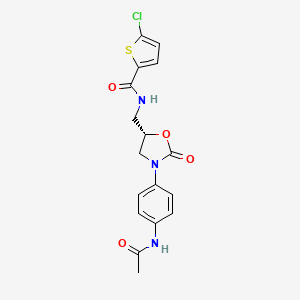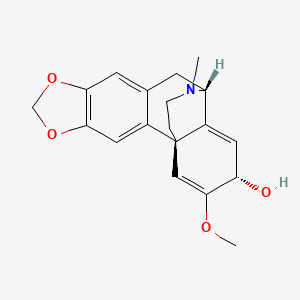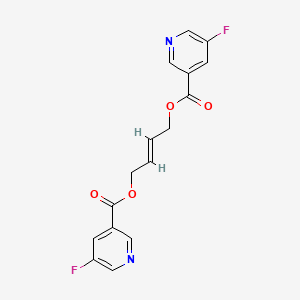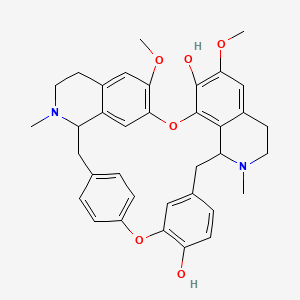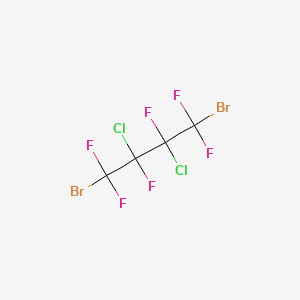
1,4-Dibromo-2,3-dichlorohexafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,3-dichlorohexafluorobutane is a halogenated hydrocarbon with the molecular formula C₄Br₂Cl₂F₆ and a molecular weight of 392.747 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly halogenated molecule. It is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-dichlorohexafluorobutane can be synthesized through the photoreaction of 1,2-dibromo-1-chlorotrifluoroethane with chlorotrifluoroethylene gas mixed with a dilution gas . This method involves the addition of halogens to unsaturated halogenated hydrocarbons under specific reaction conditions.
Industrial Production Methods
The industrial production of this compound typically involves large-scale photoreactions in controlled environments to ensure high yield and purity. The process requires specialized equipment to handle the reactive gases and to maintain the necessary reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibromo-2,3-dichlorohexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other halogens or functional groups.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include halogenating agents like chlorine or bromine under UV light.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized forms of the compound, respectively.
Applications De Recherche Scientifique
1,4-Dibromo-2,3-dichlorohexafluorobutane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other halogenated compounds.
Biology: Investigated for its potential effects on biological systems due to its halogen content.
Medicine: Studied for its potential use in pharmaceuticals and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 1,4-dibromo-2,3-dichlorohexafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound’s halogen atoms can form strong bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can affect various molecular pathways, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dibromo-2,3-dichlorobutane
- 1,4-Dibromo-2,3-dichloropentafluorobutane
- 1,4-Dibromo-2,3-dichlorotetrafluorobutane
Uniqueness
1,4-Dibromo-2,3-dichlorohexafluorobutane is unique due to its high degree of halogenation, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it offers a balance of bromine, chlorine, and fluorine atoms, making it versatile for various applications.
Propriétés
Numéro CAS |
375-42-8 |
|---|---|
Formule moléculaire |
C4Br2Cl2F6 |
Poids moléculaire |
392.74 g/mol |
Nom IUPAC |
1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane |
InChI |
InChI=1S/C4Br2Cl2F6/c5-3(11,12)1(7,9)2(8,10)4(6,13)14 |
Clé InChI |
PFSLUJSDDNGKIZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)Br)(F)Cl)(C(F)(F)Br)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


